molecular formula C8H7Cl2NO4S B6616338 3-carbamoyl-5-chloro-2-methoxybenzene-1-sulfonyl chloride CAS No. 1492443-73-8

3-carbamoyl-5-chloro-2-methoxybenzene-1-sulfonyl chloride

Cat. No.: B6616338
CAS No.: 1492443-73-8
M. Wt: 284.12 g/mol
InChI Key: ZOKBWYGGUUFUNE-UHFFFAOYSA-N
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Description

3-carbamoyl-5-chloro-2-methoxybenzene-1-sulfonyl chloride: is a chemical compound with the molecular formula C8H7Cl2NO4S and a molecular weight of 284.12 g/mol . This compound is known for its unique structure, which includes a sulfonyl chloride group, a carbamoyl group, and a methoxy group attached to a benzene ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-carbamoyl-5-chloro-2-methoxybenzene-1-sulfonyl chloride typically involves the reaction of 3-carbamoyl-5-chloro-2-methoxybenzenesulfonyl chloride with appropriate reagents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or chloroform, and the reaction is carried out at low temperatures to ensure the stability of the product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, and the product is often purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: 3-carbamoyl-5-chloro-2-methoxybenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, 3-carbamoyl-5-chloro-2-methoxybenzene-1-sulfonyl chloride is used as a reagent in various organic synthesis reactions. It is particularly useful in the preparation of sulfonamide and sulfonate derivatives .

Biology and Medicine: The compound has applications in biological and medical research, where it is used to modify biomolecules and study their interactions. It is also used in the development of pharmaceuticals and other bioactive compounds .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used in the development of new chemical processes and technologies .

Mechanism of Action

Comparison with Similar Compounds

  • 3-carbamoyl-5-chloro-2-methoxybenzenesulfonamide
  • 3-carbamoyl-5-chloro-2-methoxybenzenesulfonate

Comparison: Compared to similar compounds, 3-carbamoyl-5-chloro-2-methoxybenzene-1-sulfonyl chloride is unique due to its sulfonyl chloride group, which makes it highly reactive and versatile in various chemical reactions.

Properties

IUPAC Name

3-carbamoyl-5-chloro-2-methoxybenzenesulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7Cl2NO4S/c1-15-7-5(8(11)12)2-4(9)3-6(7)16(10,13)14/h2-3H,1H3,(H2,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOKBWYGGUUFUNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1S(=O)(=O)Cl)Cl)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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